S-Phenyl pent-2-enethioate
Description
Significance of Thioester Functionality in Organic Chemistry
Thioesters are a crucial class of compounds in organic synthesis, primarily due to their unique reactivity compared to their oxygen-containing counterparts, esters. The carbon-sulfur bond in a thioester is weaker and less polarized than the carbon-oxygen bond in an ester. This difference in electronic properties makes the carbonyl carbon of a thioester more electrophilic and thus more susceptible to nucleophilic attack.
This enhanced reactivity renders thioesters excellent acylating agents, participating in a variety of chemical transformations to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. researchgate.net They are versatile intermediates in the synthesis of ketones, amides, and esters. Furthermore, the thioester functionality is found in numerous natural products and plays a pivotal role in various biochemical processes, including in the biosynthesis of fatty acids and steroids where acetyl-CoA, a thioester, is a key building block.
Modern synthetic methods have expanded the toolkit for creating thioesters, including transition-metal-catalyzed reactions and radical-mediated processes. researchgate.netrsc.org These advancements have made a diverse range of thioesters more accessible for use as synthons in the construction of complex molecular architectures. researchgate.net
Overview of Pent-2-enethioate Scaffolds in Synthetic Design
A scaffold in medicinal chemistry refers to the core structure of a molecule. nih.gov The pent-2-enoate scaffold, an unsaturated five-carbon ester or thioester, is a valuable building block in synthetic design. The presence of the α,β-unsaturated carbonyl system provides multiple reactive sites for chemists to exploit. This functionality can participate in conjugate additions, cycloadditions, and other transformations, allowing for the introduction of various functional groups and the extension of the carbon chain.
For instance, derivatives of pent-2-enoic acid have been utilized in the synthesis of biologically active molecules. The strategic placement of substituents on the pent-2-enoate framework can influence the molecule's three-dimensional shape and electronic properties, which in turn can affect its biological activity. Research on related structures, such as methyl (Z)-5-phenylpent-2-enoate, demonstrates the utility of this scaffold in creating specific geometric isomers for further synthetic elaboration. thieme-connect.comresearchgate.net The ability to control the stereochemistry of the double bond within the pent-2-enoate scaffold is crucial for the synthesis of targeted, complex molecules.
While specific research applications for S-Phenyl pent-2-enethioate are not widely reported, the inherent reactivity of its thioester group combined with the synthetic versatility of the pent-2-enethioate scaffold suggests its potential as a valuable intermediate in organic synthesis. Further investigation into the reactivity and potential applications of this and related compounds could yield novel synthetic methodologies and contribute to the development of new chemical entities.
Structure
3D Structure
Properties
CAS No. |
116205-05-1 |
|---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
S-phenyl pent-2-enethioate |
InChI |
InChI=1S/C11H12OS/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h3-9H,2H2,1H3 |
InChI Key |
HXQLISWLKWSPTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of S Phenyl Pent 2 Enethioate
Nucleophilic Substitution Reactions
S-Phenyl pent-2-enethioate, as an α,β-unsaturated thioester, presents two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition or acyl substitution) and the β-carbon of the alkene (1,4-addition or conjugate addition).
Thioesters are generally more reactive towards nucleophiles than their oxygen ester counterparts. stackexchange.com This heightened reactivity is attributed to two main factors:
Reduced Resonance Stabilization: The overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon is less effective than the 2p-2p overlap in an oxygen ester. This results in less resonance stabilization of the thioester group, rendering the carbonyl carbon more electrophilic. stackexchange.com
Better Leaving Group: The thiophenolate anion (PhS⁻) is a weaker base and therefore a better leaving group than an alkoxide anion (RO⁻), facilitating acyl substitution reactions. stackexchange.com
The reaction pathway depends on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor direct attack at the carbonyl carbon (1,2-addition). In contrast, softer nucleophiles, like thiolates or amines, typically favor the 1,4-conjugate addition pathway, also known as the Michael addition. nih.govresearchgate.net
Studies on similar α,β-unsaturated thioesters have shown that reactions with thiol nucleophiles, such as N-acetyl-l-cysteine, proceed via conjugate addition. nih.gov The kinetics of these reactions are pH-dependent, with reaction rates increasing at higher pH values due to the increased concentration of the more nucleophilic thiolate anion. nih.gov
| Nucleophile Type | Predominant Reaction Pathway | Product Type |
| Hard Nucleophiles (e.g., RLi) | 1,2-Addition (Acyl Substitution) | Ketone |
| Soft Nucleophiles (e.g., RSH, R₂NH) | 1,4-Conjugate Addition | β-substituted thioester |
| Polysulfide Ions (e.g., S₆²⁻) | Acyl Substitution | Thiocarboxylate |
Research on S-phenyl thioesters has also demonstrated their reactivity with electrogenerated polysulfide ions (S₆²⁻), which act as nucleophiles in a second-order substitution reaction at the acyl carbon, displacing the benzenethiolate (B8638828) leaving group to form thiocarboxylate ions. rsc.org
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org The most relevant of these for thioester chemistry is the thio-Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl sulfide (B99878), which yields a γ,δ-unsaturated thiocarbonyl compound. wikipedia.orgrsc.org
For a molecule like this compound to undergo a classic thio-Claisen rearrangement, it would first need to be converted into a substrate containing the requisite allyl thioether moiety. The direct rearrangement of this compound itself is not a canonical thio-Claisen reaction. However, the principles of acs.orgacs.org-sigmatropic shifts are fundamental in the chemistry of related sulfur-containing compounds. semanticscholar.org
The mechanism of a acs.orgacs.org-sigmatropic rearrangement proceeds through a concerted, cyclic six-membered transition state. youtube.com The reaction is typically thermally induced and follows Woodward–Hoffmann rules. wikipedia.org Theoretical studies on the rearrangement of allyl vinyl sulfide indicate the reaction is slightly exothermic. rsc.org Variations of the Claisen rearrangement, such as the Ireland-Claisen and Johnson-Claisen rearrangements, allow for the formation of γ,δ-unsaturated carboxylic acids and esters, respectively, under different conditions. wikipedia.org
Asymmetric Conjugate Addition Reactions to α,β-Unsaturated Thioesters
Asymmetric conjugate addition is a powerful method for creating new carbon-carbon or carbon-heteroatom bonds while controlling the stereochemistry at the β-carbon. This is particularly valuable for synthesizing optically active compounds. nih.gov For α,β-unsaturated thioesters like this compound, this reaction allows for the enantioselective introduction of a wide range of substituents.
The strategy relies on the use of a chiral catalyst or a chiral auxiliary to control the facial selectivity of the nucleophilic attack on the β-carbon. nih.gov
Metal-Based Catalysts: Chiral complexes of metals such as copper, rhodium, and palladium are widely used. For instance, the conjugate addition of alkyl magnesium bromide (a Grignard reagent) to α,β-unsaturated thioesters has been achieved with high enantioselectivity (up to 96% ee) using a copper catalyst with a chiral Josiphos ligand. libretexts.org
Organocatalysts: Chiral organic molecules, such as cinchona alkaloids and their derivatives, can effectively catalyze the asymmetric conjugate addition of nucleophiles like thiols. nih.govacs.org These catalysts often function as bifunctional activators, using a basic site (e.g., an amine) to deprotonate the nucleophile and an acidic site (e.g., a thiourea) to activate the electrophile. nih.gov
| Catalyst System | Nucleophile | Substrate Class | Enantioselectivity (ee) |
| CuBr·SMe₂ / Josiphos Ligand | Grignard Reagents (RMgBr) | α,β-Unsaturated Thioesters | Up to 96% |
| Chiral (Salen)Al Complex | Malonates, β-Ketoesters | α,β-Unsaturated Ketones | High |
| Cinchona Alkaloid-Thiourea | Alkyl Thiols | α,β-Unsaturated N-Acyl Oxazolidinones | High |
| Rhodium / (S)-BINAP | Arylboronic Acids | α,β-Unsaturated Ketones | High |
The development of these catalytic systems has enabled the synthesis of a diverse array of chiral sulfur-containing compounds, which are valuable intermediates in pharmaceutical and materials science. nih.gov
Electrophilic Additions to the Alkene Moiety
The alkene moiety in this compound is electron-deficient due to the strong electron-withdrawing effect of the conjugated thioester group. This deactivation makes the double bond significantly less nucleophilic than a typical isolated alkene, and therefore less reactive towards common electrophiles like halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr).
While classic electrophilic addition is disfavored, reactions with very soft electrophiles might occur. nih.gov However, the more common reaction pathways for this class of compounds involve nucleophilic attack at the electron-poor carbon centers (the carbonyl and β-carbons). The reactivity of α,β-unsaturated carbonyl systems is dominated by their electrophilic character, making them targets for nucleophiles rather than electrophiles.
Radical Reactions Involving the Thioester Group
Thioesters can participate in radical reactions through several pathways. One significant reaction is the intermolecular substitution of an organo-radical at the sulfur atom of the thioester group. rsc.org This results in the displacement of the acyl group and the formation of a new sulfide.
Another important process is the radical-mediated thiol-ene reaction. rsc.org In the context of this compound, this could involve the addition of a thiyl radical (RS•) across the C=C double bond. The addition typically proceeds with anti-Markovnikov regioselectivity, forming the more stable carbon-centered radical intermediate. rsc.org
Furthermore, thioesters are known to undergo degradation through transthioesterification when reacting with thiols, a process that can be initiated under radical conditions or with nucleophiles like cysteine. acs.orgacs.org This thiol-thioester exchange is a key feature in the design of degradable polymers containing thioester linkages in their backbones. acs.orgacs.org
Metal-Mediated and Catalytic Transformations
Thioesters are versatile substrates for transition metal-catalyzed cross-coupling reactions, serving as effective acyl electrophiles. Palladium catalysis, in particular, has been extensively developed for this purpose, providing powerful methods for forming new carbon-carbon and carbon-sulfur bonds. rsc.orgacs.org
A prominent example is the Fukuyama cross-coupling, which traditionally involves the reaction of a thioester with an organozinc reagent, catalyzed by palladium, to produce a ketone. nih.gov This reaction is valued for its mild conditions and high functional group tolerance. The general catalytic cycle for such cross-coupling reactions involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-sulfur bond of the thioester.
Transmetalation: The organic group from the organometallic coupling partner is transferred to the palladium center.
Reductive Elimination: The two organic fragments couple, forming the final product and regenerating the Pd(0) catalyst. youtube.com
More recently, methods have been developed for the direct reductive cross-coupling of carboxylic acids with thiols to form thioesters under palladium catalysis, showcasing the versatility of palladium in C-S bond formation. rsc.orgrsc.org Additionally, palladium and nickel catalysts have been employed in decarbonylative C–S coupling reactions, which transform thioesters into thioethers by extruding the carbonyl group. acs.org
| Reaction Type | Coupling Partners | Catalyst System | Product |
| Fukuyama Coupling | Thioester + Organozinc Reagent | Pd(0) complex | Ketone |
| Reductive C-S Coupling | Carboxylic Acid + Thiol | Pd catalyst | Thioester |
| Decarbonylative Coupling | Thioester + Aryl Halide | Pd or Ni catalyst | Thioether |
| Direct C-H Arylation | Cyclopropenyl Ester + Aryl Iodide | Pd(OAc)₂ | Arylated Cyclopropene |
These metal-catalyzed transformations significantly expand the synthetic utility of thioesters like this compound, allowing them to be used as building blocks for more complex molecular architectures.
Other Transition Metal Catalysis
While palladium catalysis is prominent, other transition metals also effectively catalyze reactions involving α,β-unsaturated thioesters, showcasing diverse reactivity patterns. These reactions often leverage the unique properties of the thioester group as an activating group or a precursor for acyl-metal intermediates.
Nickel-Catalyzed Hydroacylation: Nickel catalysts have been employed for the hydroacylation of alkynes with S-2-pyridyl thioesters, which serve as aldehyde-free acyl sources. This process results in the formation of α,β-unsaturated ketones with high regio- and stereoselectivity. The reaction proceeds under mild conditions and demonstrates high atom economy. In a representative reaction, a thioester couples with a terminal alkyne in the presence of a nickel catalyst and a reducing agent like zinc metal to yield a non-tethered E-enone. researchgate.net
Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized in several transformations involving thioesters. One notable example is the rearrangement of α-diazo thiol esters to generate thio-substituted ketenes. These ketenes can then undergo cycloaddition reactions with various ketenophiles to produce α-thiocyclobutanones, cyclobutenones, and β-lactams. nih.gov Additionally, rhodium(I) catalyst systems have been developed for the regio- and enantioselective hydrothiolation of terminal allenes with thioacids, providing access to chiral branched allylic thioesters. uni-freiburg.de
Gold-Catalyzed Transformations: Gold catalysts, known for their carbophilic Lewis acidity, can activate the π-systems of unsaturated compounds. While specific examples with this compound are not prevalent, gold(I) complexes are known to catalyze the nucleophilic addition to thioalkynes, leading to ketene (B1206846) dithioacetals via a gold-associated thioketene (B13734457) intermediate. nih.gov This suggests the potential for gold catalysts to activate the double bond of α,β-unsaturated thioesters towards nucleophilic attack.
Iron Tricarbonyl Complexes: α,β-Unsaturated thioesters can coordinate to iron tricarbonyl fragments. These complexes have been synthesized and characterized, and they exhibit novel cycloaddition reactivity with alkynes. acs.org This demonstrates how coordination to a transition metal can significantly alter the reactivity of the unsaturated thioester system.
| Metal Catalyst | Reaction Type | Substrate Class | Product Class | Key Features | Reference |
|---|---|---|---|---|---|
| Nickel | Hydroacylation | S-2-pyridyl thioesters and alkynes | E-enones | Aldehyde-free, anti-Markovnikov selectivity | researchgate.net |
| Rhodium | Rearrangement/Cycloaddition | α-diazo thiol esters | Four-membered rings (cyclobutanones, etc.) | Formation of thio-substituted ketenes | nih.gov |
| Rhodium | Hydrothiolation | Terminal allenes and thioacids | Chiral branched allylic thioesters | High regio- and enantioselectivity | uni-freiburg.de |
| Gold | Nucleophilic Addition | Thioalkynes and thioethers | Ketene dithioacetals | Formation of a thioketene intermediate | nih.gov |
| Iron | Cycloaddition | α,β-Unsaturated thioesters and alkynes | Cycloadducts | Formation of iron tricarbonyl complexes | acs.org |
Intramolecular Cyclizations and Cascade Reactions
The presence of both a thioester and an unsaturation within the same molecule, as in this compound, provides an excellent platform for intramolecular cyclizations and cascade reactions to construct carbocyclic and heterocyclic frameworks.
Palladium-Catalyzed Intramolecular Cross-Coupling: A significant application of unsaturated thioesters is their use in palladium-catalyzed intramolecular thioester–olefin cross-coupling reactions to synthesize cyclic ketones. rsc.orgrsc.org This methodology relies on the ability of low-valent palladium catalysts, in conjunction with copper(I) salts, to oxidatively add into the C–S bond of the thioester, forming an acyl-palladium intermediate. This intermediate can then be trapped by a pendant alkene, leading to the formation of exo-methylene cycloalkanone products. The efficiency of these reactions can be enhanced by the presence of a weakly coordinating group, such as an alcohol or ether, appropriately positioned to stabilize the acyl-palladium species. rsc.org
| Substrate Type | Catalyst System | Product | Key Condition | Reference |
|---|---|---|---|---|
| ε,ζ-Unsaturated thioester | Pd(OAc)₂, P(OMe)₃, CuTC, Zn(O₂CH)₂ | Cyclohexanone derivative | Presence of a β-hydroxyl group for chelation | rsc.org |
| Unsaturated thioester with various functional groups | Pd(OAc)₂, P(OMe)₃, CuTC, Zn(O₂CH)₂ | Cyclic ketone | Tolerates ethers, nitriles, and esters | rsc.org |
Cascade Cyclizations: α,β-Unsaturated thioesters are known to undergo cascade cyclizations through different mechanistic pathways. These cascades can be initiated by various catalysts, leading to complex molecular architectures from simple linear precursors. Research has shown that these cyclizations can proceed via enantioselective acyl transfer promoted by amidine-based catalysts or through a racemic chain mechanism initiated by a thiolate nucleophile. nih.govwustl.eduresearchgate.net
Intramolecular Michael Addition: The conjugated double bond in this compound is susceptible to intramolecular Michael additions. For instance, an appropriately placed internal nucleophile, such as an alcohol, can undergo an intramolecular oxa-Michael cyclization. This strategy has been utilized in a "clip-cycle" approach for the asymmetric synthesis of substituted tetrahydropyrans, where an α,β-unsaturated thioester is a key reactive component. whiterose.ac.uk
Thioester-Involved Cascade Reactions: Thioesters have been employed as functional groups in palladium-catalyzed intramolecular cyclization-thiocarbonylation cascade reactions. In these sequences, a cyclization event is followed by the incorporation of a thioester moiety, often sourced from reagents like thiophenyl trifluoroacetate. This method has been applied to the synthesis of various fused-ring systems, including chromane, coumaran, indoline, and oxindole scaffolds. bohrium.com
The reactivity of this compound and related α,β-unsaturated thioesters in these transition metal-catalyzed and cascade reactions highlights their utility as versatile building blocks in modern organic synthesis for the efficient construction of complex cyclic molecules.
Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Scientific Literature
An extensive search of publicly available scientific databases and literature has revealed a significant lack of specific experimental data for the advanced spectroscopic and analytical characterization of the chemical compound This compound . Despite targeted searches for its Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy data, no detailed research findings or dedicated studies outlining its specific spectral properties could be located.
The requested in-depth analysis, which includes ¹H NMR, ¹³C NMR, 2D NMR techniques (such as COSY, HSQC, HMBC, NOESY), Fourier Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy, requires precise, experimentally determined data that is not available in the public domain for this particular compound.
While general principles of these analytical techniques are well-documented, and data for structurally related compounds—such as other thioesters or molecules containing phenyl and pentenyl groups—exist, it would be scientifically inaccurate to extrapolate this information to this compound. Spectroscopic data is highly sensitive to the specific molecular structure, including the precise arrangement of atoms and electronic environment, meaning that even minor structural differences can lead to significant variations in spectral readouts.
Consequently, without access to published experimental spectra or detailed research findings for this compound, it is not possible to generate the scientifically accurate and authoritative article as requested. The creation of data tables and a thorough discussion of its proton and carbon environments, structural correlations, and vibrational modes would amount to speculation.
Further investigation into proprietary chemical databases or newly published research may be necessary to obtain the specific data required for a comprehensive spectroscopic analysis of this compound.
Advanced Spectroscopic and Analytical Characterization
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. For S-Phenyl pent-2-enethioate, both high-resolution and electrospray ionization techniques would provide critical information.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is pivotal for ascertaining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₁₁H₁₂OS, HRMS would be used to measure its exact mass. This precise measurement helps to distinguish it from other compounds with the same nominal mass but different elemental formulas. The theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes.
Table 1: Theoretical Isotopic Mass Data for HRMS of this compound
| Isotope | Exact Mass (Da) |
|---|---|
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ¹⁶O | 15.994915 |
| ³²S | 31.972071 |
| Calculated Exact Mass (C₁₁H₁₂OS) | 192.0609 |
An experimental HRMS measurement yielding a mass value extremely close to this calculated value would confirm the elemental composition of the sample.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing molecules without causing significant fragmentation. When coupled with tandem mass spectrometry (MS/MS), it can be used to purposefully induce fragmentation to elucidate the structure of the molecule.
In the positive ion mode, this compound would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. Collision-induced dissociation (CID) of the protonated molecule would be expected to yield characteristic fragment ions. The fragmentation patterns of thioesters often involve cleavage of the C-S and C-O bonds. Key fragmentation pathways for this compound would likely involve the loss of the phenylthio group or cleavage at the acyl group.
Table 2: Predicted ESI-MS/MS Fragmentation for this compound ([C₁₁H₁₂OS+H]⁺)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 193.0687 | 110.0344 | C₅H₇O |
Electronic Spectroscopy: UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores in this compound—the phenyl group, the thioester group, and the α,β-unsaturated system—are expected to give rise to characteristic absorptions. The conjugation between the carbon-carbon double bond and the carbonyl group of the thioester, as well as the phenyl ring, will influence the position and intensity of the absorption maxima (λmax).
Molecules with conjugated systems generally exhibit π→π* transitions at longer wavelengths (above 200 nm). The n→π* transition of the thioester carbonyl group is also expected, though it is typically weaker than the π→π* transition. The presence of the sulfur atom in the thioester, as opposed to an oxygen atom in an ester, can shift the absorption maxima.
Table 3: Predicted UV-Visible Absorption Maxima for this compound
| Transition | Predicted λmax Range (nm) | Chromophore |
|---|---|---|
| π→π* | 220-280 | Conjugated system (C=C-C=O) and Phenyl ring |
X-ray Crystallography for Solid-State Structural Determination
While no published crystal structure for this compound is available, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of the compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. This information would reveal the molecule's conformation in the solid state, including the planarity of the conjugated system and the orientation of the phenyl group relative to the rest of the molecule.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods like cyclic voltammetry could be employed to investigate the redox properties of this compound. The thioester functional group and the phenyl ring are potentially electroactive. Cyclic voltammetry would allow for the determination of oxidation and reduction potentials, providing insights into the molecule's electronic structure and its ability to participate in electron transfer reactions. The specific potentials would depend on the solvent and electrolyte used in the experiment.
Surface Science Techniques (e.g., STM, HRPES) for Adsorption Studies
Surface science techniques could be used to study the behavior of this compound when adsorbed onto a surface. Scanning Tunneling Microscopy (STM) could potentially visualize individual molecules on a conductive substrate, revealing their packing and orientation. High-Resolution Photoelectron Spectroscopy (HRPES) would provide information about the chemical state of the elements in the adsorbed molecule and its interaction with the surface. Such studies are crucial for applications in materials science and catalysis, but no specific adsorption studies for this compound have been reported.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP, mobile phase composition, and flow rate are critical parameters that would be optimized for baseline separation.
Hypothetical Chiral HPLC Data for this compound: The following table represents a hypothetical analysis, as specific experimental data for this compound is not publicly available.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II |
| Chiral Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| UV Detection | 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 1.5 |
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to observe the surface topography and morphology of solid materials at high magnifications. For this compound, which may exist as a crystalline solid, SEM analysis would reveal key information about its crystal habit, particle size distribution, and surface texture.
Samples for SEM analysis would be prepared by mounting the crystalline powder onto a stub with conductive adhesive and then sputter-coating it with a thin layer of a conductive metal, such as gold or palladium, to prevent charge buildup from the electron beam. The microscope would then scan the surface with a focused beam of electrons, and the resulting signals would be collected to form an image. This morphological data is vital for understanding the physical properties of the compound, which can influence its handling, formulation, and dissolution characteristics.
Hypothetical Morphological Data for this compound: The following table represents a hypothetical analysis, as specific experimental data for this compound is not publicly available.
| Morphological Feature | Observation |
| Crystal System | Orthorhombic |
| Crystal Habit | Prismatic, needle-like crystals |
| Average Particle Size | 50-150 µm |
| Surface Texture | Smooth facets with some agglomeration |
| Agglomeration | Moderate, forming larger clusters |
Computational and Theoretical Chemistry Studies of S Phenyl Pent 2 Enethioate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For S-Phenyl pent-2-enethioate, DFT calculations can elucidate its optimized geometry, conformational preferences, vibrational frequencies, and thermochemical properties. The following sections detail the expected outcomes of such analyses, drawing parallels from studies on similar thioester compounds.
The geometry of this compound can be optimized using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), to find the lowest energy structure. A key aspect of the molecule's structure is the potential for different conformations arising from rotation around the C-S and C-C single bonds.
Table 1: Calculated Conformational Energy of a Model Thioester (S-phenyl thioacetate)
| Conformer | Relative Energy (kcal/mol) |
| Syn | 0.00 |
| Anti | 1.63 |
Data based on DFT calculations for S-phenyl thioacetate (B1230152) at the B3LYP/6-311++G(d,p) level. nih.gov
Vibrational frequency analysis, performed on the optimized geometry, can predict the infrared (IR) and Raman spectra of this compound. This analysis not only confirms that the optimized structure corresponds to a true energy minimum but also allows for the assignment of specific vibrational modes to the observed spectral bands.
Key vibrational modes for this compound would include the C=O stretching of the thioester group, C-S stretching, C=C stretching of the pent-2-ene chain, and various C-H bending and stretching modes of the phenyl ring and the alkyl chain. By comparing the calculated frequencies with experimental spectra (if available), a detailed understanding of the molecule's vibrational behavior can be achieved. For S-phenyl thioacetate, a complete assignment of the observed frequencies has been successfully performed using DFT calculations, showing good agreement between theoretical and experimental data. nih.gov
Table 2: Selected Calculated Vibrational Frequencies for a Model Thioester (S-phenyl thioacetate)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O Stretch | ~1700-1750 |
| C-S Stretch | ~600-700 |
| Phenyl Ring C-C Stretch | ~1400-1600 |
| C-H Aromatic Stretch | ~3000-3100 |
Frequencies are approximate and based on general thioester vibrational data and calculations for S-phenyl thioacetate. nih.gov
DFT calculations can also be used to determine various thermochemical parameters of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates. Furthermore, the energetics of potential reaction pathways, including transition states and activation energies, can be modeled to predict reaction mechanisms and kinetics. While specific thermochemical data for this compound is not published, studies on related thiophene (B33073) esters have successfully used computational methods to determine their gas-phase enthalpies of formation, showing good agreement with experimental results. umsl.edu
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and electronic properties. These indices are valuable for predicting how this compound will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
For this compound, the HOMO is expected to be localized on the sulfur atom and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO is likely to be distributed over the carbonyl group and the α,β-unsaturated system of the pent-2-ene chain, making these regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.
Table 3: Conceptual Frontier Molecular Orbital Properties
| Orbital | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability; site for electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability; site for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. MEP maps are useful for predicting the sites of electrophilic and nucleophilic attack.
Fukui Functions for Reactive Sites
Within the framework of Density Functional Theory (DFT), the Fukui function is a powerful local reactivity descriptor that helps identify the most reactive sites within a molecule. scispace.com It quantifies the change in electron density at a specific point in a molecule when the total number of electrons is altered. wikipedia.org This allows for the prediction of where a molecule is most susceptible to electrophilic, nucleophilic, or radical attack. wikipedia.orgdntb.gov.ua
The Fukui functions are typically categorized into three types to describe different reaction scenarios faccts.de:
f+(r) : Describes reactivity towards a nucleophilic attack (electron acceptance). A high value indicates a site that is favorable for accepting an electron, corresponding to an electrophilic atom.
f-(r) : Describes reactivity towards an electrophilic attack (electron donation). A large value indicates a site that readily donates electron density, corresponding to a nucleophilic atom.
f⁰(r) : Describes reactivity towards a radical attack .
These functions are calculated using a finite difference approach, where the electron densities (ρ) of the neutral molecule (N), its anion (N+1), and its cation (N-1) are compared. faccts.de Maxima of the Fukui functions correspond to the most reactive sites for each type of attack. researchgate.net
For this compound, a Fukui function analysis would be expected to highlight several key reactive centers. The carbonyl carbon is anticipated to have a high f+(r) value, marking it as the primary site for nucleophilic attack, a characteristic feature of thioesters. The sulfur atom and the C=C double bond in the pentenyl chain would likely be identified as nucleophilic centers with significant f-(r) values.
Table 1: Hypothetical Fukui Function Analysis for Reactive Sites in this compound
This table illustrates the expected output from a condensed Fukui function calculation, indicating the most probable sites for different types of chemical attack. Higher values denote greater reactivity for that type of attack.
| Atomic Site | Fukui Index for Nucleophilic Attack (f+) | Fukui Index for Electrophilic Attack (f-) | Fukui Index for Radical Attack (f⁰) | Predicted Reactivity |
| Carbonyl Carbon (C=O) | High | Low | Moderate | Primary site for nucleophilic attack |
| Sulfur Atom (S) | Low | High | Moderate | Susceptible to electrophilic attack |
| α-Carbon (to C=O) | Moderate | Low | Low | Moderately electrophilic |
| β-Carbon (of C=C) | Low | Moderate | High | Potential site for radical and electrophilic attack |
| Phenyl Ring Carbons | Low | Moderate | Moderate | Can participate in electrophilic aromatic substitution |
Reaction Mechanism Elucidation through Transition State Calculations
Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. wikipedia.orgiitd.ac.in Computationally, TST is used to locate the transition state—a first-order saddle point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. e3s-conferences.orgucsb.edu By calculating the structure and energy of this transition state, key thermodynamic parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined. wikipedia.org These values provide critical insights into the feasibility and kinetics of a reaction pathway. e3s-conferences.org
A common reaction involving thioesters is the thiol-thioester exchange. Computational studies on such reactions have successfully mapped the potential energy profile and calculated activation energies. For example, the ionic concerted transition state for a thiol-thioester exchange was found to have an enthalpy of activation of 10.83 kcal/mol, indicating a relatively low energy barrier that can be overcome by thermal activation. ulisboa.pt In contrast, the neutral exchange mechanism had a much higher activation enthalpy of 66.43 kcal/mol. ulisboa.pt
For this compound, transition state calculations could elucidate the mechanisms of important reactions like hydrolysis or aminolysis. Such a study would involve mapping the energy landscape as the nucleophile (e.g., water or an amine) approaches the electrophilic carbonyl carbon. The calculations would identify the structure of the tetrahedral intermediate, the transition state leading to its formation, and the subsequent transition state for the expulsion of the thiophenolate leaving group. This would allow for a quantitative comparison of different potential pathways and identify the rate-determining step.
Table 2: Representative Data from a Transition State Calculation for a Thiol-Thioester Exchange Reaction
This table provides an example of the energetic data obtained from transition state calculations, based on values from a published study on a related system. ulisboa.pt Energies are typically reported relative to the reactants.
| Species | Description | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Reactants | Thioester + Thiolate Anion | 0.00 | 0.00 |
| Transition State (TS) | Concerted nucleophilic attack of thiolate | +10.83 (ΔH‡) | Not Reported |
| Products | New Thioester + New Thiolate Anion | -7.66 | Not Reported |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. nih.govnih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape—the complete range of three-dimensional shapes the molecule can adopt through bond rotations. figshare.comnih.govnih.gov
An MD simulation of this compound would track the trajectory of each atom, allowing for the analysis of key dihedral angles that define its shape. These include the rotation around the S-C(O) bond, the Cα-Cβ bond, and the bond connecting the phenyl ring to the sulfur atom. The simulation would reveal the most populated conformational states, the energy barriers separating them, and how the molecule's shape might fluctuate in different environments (e.g., in a vacuum vs. in a solvent). nih.gov
Table 3: Key Dihedral Angles in this compound for Conformational Analysis
This table identifies the critical rotatable bonds in this compound and the type of information that a Molecular Dynamics simulation would provide for each.
| Dihedral Angle (Atoms) | Description of Rotation | Information Gained from MD Simulation |
| Phenyl(C)-S-C(O)-Cα | Orientation of the phenyl ring relative to the carbonyl | Steric hindrance, potential for π-system interactions, preferred rotational angles |
| S-C(O)-Cα-Cβ | Planarity of the thioester and the adjacent double bond | Determines the alignment of the carbonyl with the pentenyl chain |
| C(O)-Cα=Cβ-Cγ | Conformation of the pentenyl chain | Identification of cis/trans isomers and their relative stabilities |
| Cα=Cβ-Cγ-Cδ | Flexibility of the terminal ethyl group | Determines the overall shape and volume of the aliphatic tail |
In Silico Studies of Molecular Interactions
In silico studies, particularly molecular docking, are computational techniques used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govbiotech-asia.org These methods are fundamental in drug discovery and molecular biology for understanding how a small molecule like this compound might interact with a biological target. researchgate.netspringernature.com
The docking process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and then using a scoring function to rank them based on their estimated binding affinity. mdpi.com This analysis identifies the most likely binding mode and characterizes the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking. mdpi.com
While no specific docking studies for this compound have been published, its structure suggests it could be a substrate or inhibitor for various enzymes, such as proteases or esterases. For instance, thioester-containing proteins (TEPs) are a superfamily of proteins where the internal thioester bond is crucial for function, often mediating covalent attachment to targets. nih.govnih.gov A docking study of this compound into the active site of a human carboxylesterase could predict whether it is a likely substrate for hydrolysis. mdpi.com The results would highlight the specific amino acid residues involved in binding and stabilizing the ligand in a catalytically competent pose.
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Target
This table presents a hypothetical output from a molecular docking simulation, detailing the predicted binding characteristics of this compound within an enzyme's active site.
| Binding Parameter | Predicted Value/Description | Significance |
| Binding Energy (kcal/mol) | -7.5 | Indicates a favorable binding interaction. |
| Interacting Residues | Ser122, His245, Trp54 | Identifies the specific amino acids in the active site that stabilize the ligand. |
| Types of Interactions | ||
| Hydrogen Bond | Carbonyl Oxygen (acceptor) with Ser122-OH (donor), Distance: 2.1 Å | A strong, specific interaction that anchors the ligand in the binding pocket. |
| Hydrophobic | Phenyl ring with Trp54 side chain | Contributes to binding affinity through the hydrophobic effect. |
| π-π Stacking | Phenyl ring with His245 imidazole (B134444) ring, Distance: 3.8 Å | A stabilizing interaction between aromatic rings. |
| Predicted Pose | Carbonyl carbon positioned 3.5 Å from the Ser122 nucleophile | Suggests the ligand is in a suitable position for a catalytic reaction (hydrolysis). |
Biochemical Interaction Research of S Phenyl Pent 2 Enethioate in Vitro and Mechanistic Focus
Enzyme Inhibition Mechanisms and Kinetics
The structural characteristics of S-Phenyl pent-2-enethioate, specifically its nature as an α,β-unsaturated thioester, suggest a potential for interaction with and inhibition of various enzymes. The reactivity of such compounds is often directed towards nucleophilic residues within enzyme active sites or allosteric sites. The specific mode of inhibition can be elucidated through detailed kinetic studies, which differentiate between various mechanisms such as competitive, non-competitive, and covalent inhibition.
Competitive Inhibition Models
Competitive inhibition occurs when an inhibitor molecule, which often resembles the substrate, binds to the active site of an enzyme, thereby preventing the actual substrate from binding. This type of inhibition is reversible, and its effect can be overcome by increasing the concentration of the substrate. For a compound like this compound, a competitive inhibition model would involve the molecule fitting into the active site of a target enzyme, competing directly with the endogenous substrate. The binding would be non-covalent, driven by interactions such as hydrogen bonds, hydrophobic interactions, or van der Waals forces. Kinetic analysis in a competitive inhibition scenario would show an increase in the Michaelis constant (K_m) with no change in the maximum velocity (V_max) of the enzymatic reaction.
Non-Competitive and Uncompetitive Inhibition Modes
In non-competitive inhibition, the inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding. In this model, the inhibitor can bind to either the free enzyme or the enzyme-substrate complex. Kinetically, this is characterized by a decrease in V_max while K_m remains unchanged.
Uncompetitive inhibition is a mode where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at high substrate concentrations. The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the conversion of the substrate to the product. Kinetic studies would reveal a decrease in both V_max and K_m.
Reversible and Irreversible Covalent Inhibition Strategies
The presence of an α,β-unsaturated system in this compound makes it a potential candidate for covalent inhibition. Covalent inhibitors form a chemical bond with the target enzyme, often leading to a more durable and potent inhibition compared to non-covalent interactions. This interaction typically involves the reaction of the electrophilic "warhead" of the inhibitor with a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) on the enzyme. nih.govnih.gov
Reversible Covalent Inhibition : In this strategy, the covalent bond formed between the inhibitor and the enzyme can be broken, allowing the enzyme to eventually regain its function. nih.gov This reversibility can help minimize off-target effects and potential toxicity associated with permanent enzyme inactivation. nih.gov The formation of reversible covalent adducts leverages competing on/off kinetics, preventing the accumulation of inhibited off-target proteins. nih.gov For this compound, this could involve a Michael addition reaction with a cysteine residue, forming a thioether linkage that could be reversible under certain physiological conditions. Nitrile-based inhibitors, for example, can bind covalently and reversibly to the catalytic cysteine residue of enzymes like human cathepsin L. rsc.org
Irreversible Covalent Inhibition : This involves the formation of a stable, permanent covalent bond between the inhibitor and the enzyme, leading to the irretrievable loss of enzyme activity. nih.gov Such inhibitors are often called inactivators. nih.gov While highly effective, this approach carries a higher risk of off-target effects due to indiscriminate reactivity. nih.gov The α,β-unsaturated thioester moiety could potentially act as an irreversible inhibitor if the resulting covalent adduct is highly stable and not readily cleaved.
Table 1: Comparison of Reversible and Irreversible Covalent Inhibition
| Feature | Reversible Covalent Inhibition | Irreversible Covalent Inhibition |
|---|---|---|
| Bond Stability | The covalent bond is labile and can be broken. nih.gov | The covalent bond is stable and permanent. nih.govnih.gov |
| Enzyme Activity | Activity can be recovered over time. nih.gov | Enzyme is permanently inactivated. nih.gov |
| Selectivity | Can achieve selectivity through on/off kinetics. nih.gov | Selectivity depends on proximity-driven reactions. nih.gov |
| Off-Target Effects | Reduced risk due to reversibility. nih.gov | Higher risk of off-target modification. nih.gov |
| Therapeutic Analogy | Analogous to attaching with Velcro. nih.gov | Analogous to adhering with glue. nih.gov |
Allosteric Modulation Studies
Allosteric modulators bind to a site on the protein target that is topographically distinct from the primary (orthosteric) binding site. mdpi.com This binding induces a conformational change in the protein, which in turn alters the binding affinity or efficacy of the orthosteric ligand. Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral. Research has shown that allosteric modulators are often smaller and more lipophilic than their orthosteric counterparts. nih.govplos.org While no specific allosteric modulation studies involving this compound are documented in the provided results, its structure does not preclude this mechanism. A hypothetical study would involve screening the compound against a target enzyme in the presence of its natural substrate to see if it modulates the enzyme's activity without competing at the active site.
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. mendeley.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. mendeley.comnih.gov
For this compound, molecular docking studies could be employed to identify potential biological targets and elucidate its binding mechanism at the molecular level. The process would involve generating a 3D model of this compound and docking it into the binding sites of various known protein targets. The simulation calculates the binding energy, which indicates the stability of the ligand-receptor complex. A lower binding energy generally corresponds to a higher binding affinity. nih.gov
These studies can reveal key interactions, such as hydrogen bonds and hydrophobic or π-type interactions, between the compound and specific amino acid residues of the target protein. nih.gov For instance, docking studies on phenylpiperazine derivatives with the DNA-Topo II complex showed that the benzothiazine and phenylpiperazine rings were involved in π-type interactions with aromatic amino acids in the binding domain. nih.gov A similar approach could predict how the phenyl ring of this compound interacts with a target's binding pocket.
Table 2: Hypothetical Molecular Docking Results for this compound
| Target Protein | Putative Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|---|
| Cysteine Protease | Active Site | -8.5 | Cys25, Gly65 | Covalent (Michael Addition), Hydrogen Bond |
| Kinase | Allosteric Pocket | -7.2 | Leu112, Phe180 | Hydrophobic, π-π Stacking |
This table is for illustrative purposes only, as specific docking studies for this compound were not found in the search results.
Interactions with Non-Human Biological Systems (e.g., Microbial Targets)
Compounds containing phenyl and thioether moieties have frequently been investigated for their antimicrobial properties. nih.gov The chemical structure of this compound suggests it could possess bioactivity against various non-human biological systems, such as bacteria and fungi.
Studies on other phenyl-containing compounds have demonstrated a range of antimicrobial activities.
Antibacterial Activity : Phenyl isothiocyanate has shown antibacterial effects against Escherichia coli and Staphylococcus aureus by disrupting membrane integrity and causing cellular damage. nih.gov Similarly, various 1,3,4-oxadiazole (B1194373) thioethers exhibit good bacteriostatic activities against plant pathogens like Xanthomonas oryzae. nih.gov
Antifungal Activity : A variety of compounds incorporating phenyl groups have demonstrated significant antifungal potential. For example, certain phenylthiazole derivatives show excellent activity against the fungus Magnaporthe oryzae, which causes rice blast. mdpi.com Other synthesized triazole derivatives with thioether linkages have displayed broad-spectrum antifungal activities against pathogens like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.govnih.gov
The mechanism of action for such compounds can be multifaceted, potentially involving the disruption of the bacterial two-component regulatory system, flagellar assembly, or other virulence-associated pathways. nih.gov
Table 3: Examples of Antimicrobial Activity in Phenyl- and Thio- Containing Compounds
| Compound Class | Target Organism | Type of Activity | Observed Effect/Potency |
|---|---|---|---|
| Phenyl Isothiocyanate | E. coli, S. aureus | Antibacterial | MIC = 1000 µg/mL; disrupts membrane integrity. nih.gov |
| 1,3,4-Oxadiazole Thioethers | Xanthomonas oryzae | Antibacterial | EC_50 values ranging from 4.63 to 7.65 mg/L. nih.gov |
| Substituted Phenyl Triazoles | Candida albicans, Cryptococcus neoformans | Antifungal | Activities reported to be better than or comparable to fluconazole. nih.gov |
| Phenylthiazole Derivatives | Magnaporthe oryzae | Antifungal | EC_50 values as low as 1.29 µg/mL. mdpi.com |
Structural Analogs in Protease Inhibitor and Peptidomimetic Research
The core structure of this compound, featuring a phenylthioester linked to an unsaturated carbon chain, is a key feature in several classes of molecules designed to interact with biological systems, particularly enzymes and peptides. Research into these analogous structures provides a framework for understanding the potential biochemical activities of this compound.
Thioesters as Protease Inhibitors
Thioesters are a well-established class of compounds that can act as inhibitors of various proteases, most notably cysteine proteases. The electrophilic nature of the thioester carbonyl carbon makes it susceptible to nucleophilic attack by the active site cysteine residue of these enzymes. This can lead to the formation of a stable covalent bond, effectively inactivating the enzyme.
One area where thioester-containing molecules have been significantly explored is in the development of inhibitors for metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. A study on mercaptoacetic acid thioester derivatives highlighted their potent inhibitory activity against these enzymes. While structurally different from this compound in the acyl portion, these findings underscore the general potential of the thioester functional group to engage with the active sites of metalloenzymes.
Furthermore, research into inhibitors of the SARS-CoV-2 main protease (Mpro), a cysteine protease crucial for viral replication, has identified small-molecule thioesters as effective covalent inhibitors. These compounds typically feature a reactive thioester "warhead" that forms a covalent adduct with the catalytic cysteine residue (Cys145) of the protease. The phenyl group of a phenylthioester can contribute to the binding affinity and orientation of the inhibitor within the enzyme's active site through hydrophobic and aromatic interactions.
Table 1: Examples of Thioester Analogs as Protease Inhibitors
| Compound Class | Target Protease | Mechanism of Action | Key Structural Features |
|---|---|---|---|
| Mercaptoacetic Acid Thioesters | Metallo-β-lactamases | Inhibition of enzyme activity | Thioester functional group |
| Small-Molecule Thioesters | SARS-CoV-2 Main Protease (Mpro) | Covalent modification of active site cysteine | Reactive thioester "warhead" |
Phenylthioesters in Peptidomimetic Research
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The synthesis of complex peptides and peptidomimetic structures often relies on chemical ligation techniques, where peptide thioesters play a pivotal role.
Native Chemical Ligation (NCL) is a powerful method for the synthesis of large peptides and proteins. This technique involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. The reaction proceeds through a thioester exchange followed by an intramolecular S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site.
Phenylthioesters are frequently employed in NCL due to their adequate reactivity and ease of synthesis. The phenyl group can modulate the reactivity of the thioester, and its steric and electronic properties can be fine-tuned by substitution on the aromatic ring. While this compound itself is not a peptide, its phenylthioester moiety is a key functional group utilized in the construction of larger, biologically active peptidomimetic molecules. The unsaturated pentenoyl group could potentially be a site for further functionalization or could influence the conformational properties of a peptidomimetic structure.
The use of thioester-containing building blocks is also central to other synthetic strategies in peptidomimetic chemistry, such as the thiol-ene "click" reaction for the facile incorporation of unnatural side chains. This highlights the versatility of the thioester functional group in creating diverse and complex molecular architectures that mimic natural peptides.
Potential Research Trajectories and Future Directions
Development of Novel Synthetic Methodologies
The synthesis of thioesters like S-Phenyl pent-2-enethioate traditionally involves the condensation of a thiol with a carboxylic acid or its derivative. Future research could focus on creating more efficient, selective, and sustainable synthetic methods.
Detailed Research Findings: Current synthetic strategies for similar thioesters often employ coupling reagents. For instance, the synthesis of (E)-S-ethyl pent-2-enethioate involves the reaction of (E)-pentenoic acid with ethanethiol (B150549) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) uu.nl. This highlights a standard approach that could be optimized for this compound.
Future methodological developments could explore:
Catalyst Innovation: Investigating novel catalysts to replace traditional stoichiometric reagents, thereby improving atom economy and reducing waste. This includes exploring organocatalysts or transition-metal catalysts that can operate under milder conditions.
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer superior control over reaction parameters, improve safety, and allow for easier scalability compared to batch processes.
Alternative Activation Methods: The use of microwave irradiation or ultrasound has been shown to accelerate related organic reactions and could be applied to thioester synthesis to potentially reduce reaction times and improve yields rsc.org.
Direct C-H Thiolation: Advanced methodologies could target the direct C-H functionalization of a suitable precursor, bypassing the need for pre-functionalized starting materials like carboxylic acids.
Exploration of New Reactivity Modes and Catalytic Applications
Thioesters are known for their unique reactivity, which is distinct from that of their oxygen-containing ester counterparts. wikipedia.org Future work should aim to fully map the reactivity of this compound and leverage it in catalysis.
Detailed Research Findings: Thioesters are versatile intermediates in organic synthesis, participating in nucleophilic substitutions and sigmatropic rearrangements. wikipedia.org A key area for future exploration is their application in organocatalysis. For example, N-heterocyclic carbenes (NHCs) have been used to generate homoenolate equivalents from α,β-unsaturated aldehydes. nih.gov This umpolung (polarity reversal) strategy transforms the normally electrophilic β-carbon into a nucleophilic center, which can then be used to form new bonds. nih.gov Given the α,β-unsaturated nature of this compound, it could potentially be synthesized or utilized via NHC-catalyzed pathways.
Further research trajectories include:
Asymmetric Catalysis: Designing chiral catalysts that can control the stereochemistry of reactions involving this compound, either in its synthesis or its subsequent transformations. au.dk
Tandem Reactions: Developing one-pot tandem reactions where this compound is generated in situ and then participates in a subsequent catalytic cycle, streamlining the synthesis of more complex molecules. nih.gov
Heterogeneous Catalysis: The use of reusable solid catalysts, such as natural phosphate, has been shown to be effective for the synthesis of related β-enaminoesters. iiste.org Investigating similar heterogeneous systems for this compound could lead to more environmentally friendly and cost-effective processes. iiste.org
Advanced Materials Science Applications (e.g., Polymer Chemistry, Nanotechnology)
The distinct chemical properties of the thioester functional group make it a candidate for inclusion in advanced materials.
Detailed Research Findings:
Polymer Chemistry: Thioesters can be incorporated into the backbone of polymers. Copolymers containing thioester linkages have been synthesized via radical ring-opening copolymerization. acs.orgnih.gov A significant feature of these materials is their degradability in the presence of specific biological thiols like cysteine, while showing stability against simple abiotic hydrolysis under physiological conditions. acs.orgnih.gov This targeted degradability makes thioester-functionalized polymers promising for applications such as controlled drug delivery systems. nih.gov this compound could serve as a monomer or a functional side group to impart specific thermal or reactive properties to polymers. The unsaturated bond also offers a site for post-polymerization modification.
Nanotechnology: The self-assembly properties and reactivity of thioesters could be exploited in nanotechnology. For example, the controlled degradation of thioester-containing block copolymer micelles has been used to trigger the release of encapsulated molecules. nih.gov Research into processes for producing nanoparticles could potentially involve thioester precursors to control particle size and functionality. google.com The interaction of the sulfur atom with metal surfaces could also be used to anchor these molecules onto nanoparticles for various sensory or catalytic applications.
Environmental Fate and Degradation Pathway Investigations (Non-Human Ecosystems)
Understanding the environmental impact of organosulfur compounds is crucial. Research should be directed towards how this compound behaves and degrades in various ecosystems.
Abiotic degradation involves chemical processes that break down a compound without the involvement of living organisms. For this compound, the primary mechanism is expected to be hydrolysis.
Detailed Research Findings: The hydrolysis of thioesters to a thiol and a carboxylic acid is a well-studied process. researchgate.net The rate of this reaction is highly dependent on pH. While the hydrolysis of some thioesters is slow at neutral pH, it is catalyzed by both acid and base. researchgate.net The hydrophobic nature of the phenyl and pentenyl groups in this compound may reduce the accessibility of water to the thioester linkage, potentially slowing the rate of hydrolysis compared to more water-soluble analogs. acs.org Other factors like sunlight intensity (photolysis) and the presence of other environmental chemicals could also influence its degradation pathways. researchgate.net
| Factor | Influence on Abiotic Degradation of Thioesters | Citation |
| pH | Hydrolysis is catalyzed by both acidic and basic conditions. | researchgate.net |
| Temperature | Higher temperatures generally increase the rate of hydrolysis. | researchgate.net |
| Molecular Structure | Hydrophobic groups near the thioester linkage can hinder water access, slowing hydrolysis. | acs.org |
| Sunlight | May induce photolytic degradation, depending on the compound's UV absorption profile. | researchgate.net |
Bioremediation utilizes microorganisms to break down environmental pollutants. Organosulfur compounds can be challenging to biodegrade, but many microorganisms have evolved pathways to metabolize them. nih.gov
Detailed Research Findings: Bacteria can utilize organosulfur compounds as a source of sulfur, particularly under conditions of sulfur starvation. umb.edu This process involves monooxygenase enzymes that can cleave carbon-sulfur bonds. umb.edu The efficiency of organosulfur biodegradation can be significantly enhanced by the presence of an additional carbon source, such as glucose. nih.gov This supplemental nutrient source promotes the growth of functional bacteria and the formation of biofilms, which helps microorganisms survive in the presence of potentially toxic compounds and enhances their metabolic activity. nih.gov For example, studies have shown that higher carbon supplementation can lead to removal efficiencies of total sulfur exceeding 83%. nih.gov Bioelectrochemical systems (BES) also represent an emerging technology for treating organosulfur pollutants, where microorganisms catalyze oxidation and reduction reactions at electrodes. wur.nlwur.nl Future research could isolate and engineer microbial consortia specifically for the degradation of this compound in contaminated soil or water.
Design and Synthesis of Structurally Modified Analogs for Targeted Research
The systematic modification of the this compound structure is a powerful strategy to fine-tune its properties and to probe structure-activity relationships for specific applications. wikipedia.org
| Proposed Structural Modification | Research Goal | Potential Synthetic Approach | Citation |
| Varying Phenyl Ring Substituents | Tune electronic properties, solubility, and reactivity for materials science or catalytic applications. | Standard aromatic substitution reactions on a phenol (B47542) precursor before thioester formation. | mdpi.com |
| Altering the Alkyl Chain | Modify steric bulk and hydrophobicity to influence degradation rates or polymer properties. | Use of different α,β-unsaturated aldehyde or acid precursors in the synthesis. | kyushu-u.ac.jprsc.org |
| Changing Double Bond Geometry (E/Z) | Investigate the impact of stereochemistry on reactivity and biological interaction. | Stereoselective synthesis methods, such as the Wittig or Horner-Wadsworth-Emmons reaction. | kyushu-u.ac.jp |
| Replacing Phenyl with other Aryl/Heteroaryl Groups | Explore a wider chemical space for novel properties in catalysis or materials science. | Suzuki or other cross-coupling reactions to build the desired aryl group precursor. | nih.gov |
By pursuing these research trajectories, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for innovation in chemistry, materials science, and environmental science.
Further Refinement of Computational Models for Predictive Chemistry
Computational chemistry and theoretical models can provide valuable insights into the reactivity and properties of this compound.
Density Functional Theory (DFT): DFT calculations can be used to predict the stable conformations, electronic properties, and spectroscopic data of the molecule, which can be correlated with experimental results. wiley-vch.dersc.org
Molecular Dynamics Simulations: These simulations can help in understanding the interactions of this compound with other molecules and its behavior in different environments.
Predictive Models for Reactivity: Computational models can be refined to better predict the outcomes of chemical reactions involving this compound, aiding in the design of new synthetic routes and materials. mdpi.comajchem-a.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for S-phenyl pent-2-enethioate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves thioesterification of pent-2-enoic acid derivatives with thiophenol under catalysis. Key parameters include temperature (60–80°C), solvent choice (e.g., dichloromethane or THF), and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) for coupling efficiency. Monitoring reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) and optimizing stoichiometric ratios (1:1.2 acid/thiol) can improve yields .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm olefinic proton signals (δ 5.8–6.2 ppm for pent-2-enethioate) and thioester carbonyl (δ ~200–210 ppm in 13C).
- IR Spectroscopy : Detect C=S stretches (~1200–1050 cm⁻¹) and conjugated C=O (~1680 cm⁻¹).
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+ calculated for C11H12OS: 200.0662) ensures molecular identity.
- X-ray Crystallography : Resolves stereochemical ambiguity in the pent-2-enethioate backbone .
Q. How does this compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess degradation kinetics in solvents (e.g., DMSO vs. ethanol) and temperatures (4°C vs. −20°C). Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity over time. Preliminary data suggest higher decomposition rates in polar solvents due to nucleophilic attack at the thioester bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields of this compound across studies?
- Methodological Answer : Apply the PICOT framework to standardize variables:
- Population : Reaction scale (mg vs. mmol).
- Intervention : Catalyst type (e.g., DCC vs. EDCI).
- Comparison : Solvent polarity effects.
- Outcome : Isolated yield (%) and purity (>95%).
- Time : Reaction duration (2–24 hrs).
Meta-analysis of published protocols can identify outliers, while systematic replication under controlled conditions isolates critical variables .
Q. What computational methods are suitable for studying the mechanistic pathways of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for thioester hydrolysis or Michael addition. Pair computational results with kinetic studies (e.g., Arrhenius plots from temperature-dependent NMR) to validate proposed mechanisms. Solvent effects can be simulated using the PCM (Polarizable Continuum Model) .
Q. How can degradation pathways of this compound in environmental matrices be identified?
- Methodological Answer : Use LC-MS/MS with collision-induced dissociation (CID) to detect degradation products. For example, oxidation may yield sulfoxide derivatives (m/z 216.06). Ecotoxicity assays (e.g., Daphnia magna LC50) quantify environmental impact, while QSAR models predict persistence .
Q. What ethical considerations arise when handling this compound in toxicological studies?
- Methodological Answer : Follow OECD Guidelines for chemical safety testing. Ensure proper disposal of toxic intermediates (e.g., activated carbon filtration for waste solvents). Document Institutional Animal Care and Use Committee (IACUC) approvals for in vivo studies, and use in vitro alternatives (e.g., HepG2 cells) where feasible .
Q. How should researchers ensure reproducibility in kinetic studies of this compound?
- Methodological Answer :
- Data Transparency : Publish raw kinetic traces (e.g., UV-Vis absorbance vs. time) and curve-fitting parameters.
- Control Experiments : Include blank runs and internal standards (e.g., benzophenone for photostability tests).
- Appendices : Provide detailed instrument calibration logs and solvent batch information. Reproducibility is enhanced by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Data Presentation Guidelines
- Tables : Include comparative stability data (e.g., half-life in solvents) and spectroscopic assignments.
- Figures : Use reaction coordinate diagrams from DFT studies or degradation pathways mapped via LC-MS/MS.
- Supplementary Materials : Deposit crystallographic data (CIF files) in public repositories like Cambridge Structural Database.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
